
2-(2H-chromen-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-chromen-4-yl)ethan-1-ol, also known as 2H-1-Benzopyran-4-ethanol, is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . This compound is part of the chromene family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary targets of 2-(2H-chromen-4-yl)ethan-1-ol are phytopathogenic fungi . The compound has been shown to exhibit significant antifungal activity against these organisms .
Mode of Action
It is known that the chromene skeleton plays a vital role in the potency of the compounds . The compound interacts with the fungi, leading to changes that inhibit their growth and proliferation .
Result of Action
The result of the action of this compound is the inhibition of growth and proliferation of phytopathogenic fungi . This leads to a decrease in the spread of these organisms, thereby protecting plants from fungal diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-chromen-4-yl)ethan-1-ol typically involves the reaction of chromene derivatives with appropriate reagents under controlled conditions. One common method involves the reduction of 2-(2H-chromen-4-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like ethanol . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(2H-chromen-4-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: 2-(2H-chromen-4-yl)ethanoic acid.
Reduction: 2-(2H-chromen-4-yl)ethane.
Substitution: 2-(2H-chromen-4-yl)ethyl chloride.
Scientific Research Applications
2-(2H-chromen-4-yl)ethan-1-ol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2H-chromen-4-ylmethanol: Similar structure but with a methanol group instead of ethanol.
2H-chromen-4-ylacetic acid: Contains an acetic acid group instead of ethanol.
2H-chromen-4-ylamine: Contains an amine group instead of ethanol.
Uniqueness
2-(2H-chromen-4-yl)ethan-1-ol is unique due to its specific combination of the chromene ring and ethanol group, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2H-chromen-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,6,12H,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICXPCHSVSOUDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2=CC=CC=C2O1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[1,1'-Biphenyl]-4-yl-3-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2818530.png)
![4-[4-(dimethylamino)phenyl]-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2818531.png)

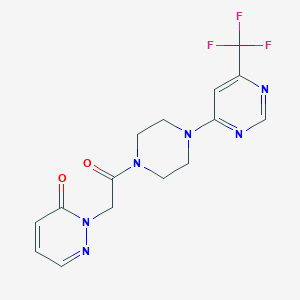
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2818535.png)
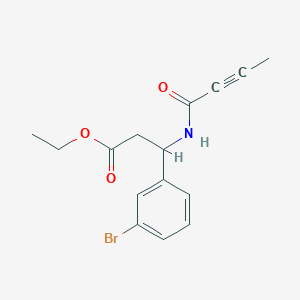
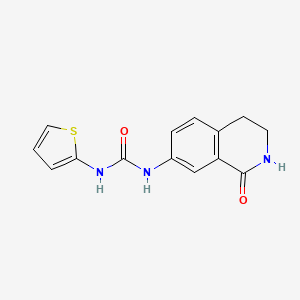
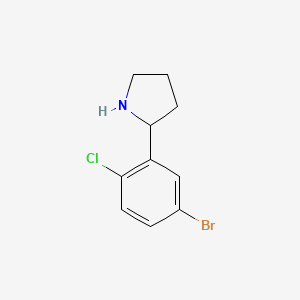
![[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride](/img/structure/B2818542.png)
![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2818543.png)
![N-[(5-Phenyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2818544.png)

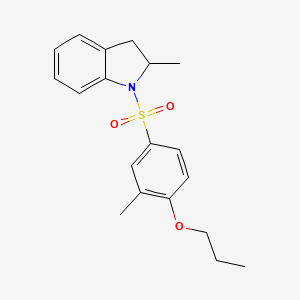
![Tert-butyl 2-ethynyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2818550.png)
